molecular formula C11H16O4 B14051009 (1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid

(1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid

Cat. No.: B14051009
M. Wt: 212.24 g/mol
InChI Key: HJOUDETYISYMGL-JGVFFNPUSA-N
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Description

(1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid is a specialized organic compound used in various chemical and biological applications. This compound features a cyclopentene ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid typically involves the following steps:

    Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring through a Diels-Alder reaction or other cyclization methods.

    Introduction of Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The final step involves the carboxylation of the cyclopentene ring, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-4-(tert-butoxycarbonyl)cyclopent-2-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

(1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonyl]cyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C11H16O4/c1-11(2,3)15-10(14)8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1

InChI Key

HJOUDETYISYMGL-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@H](C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C=C1)C(=O)O

Origin of Product

United States

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